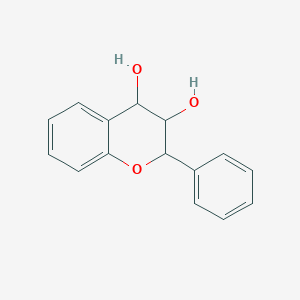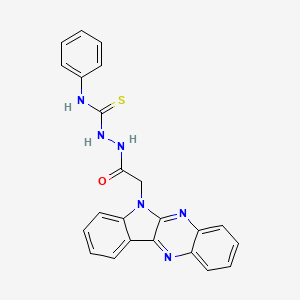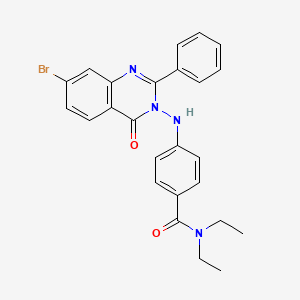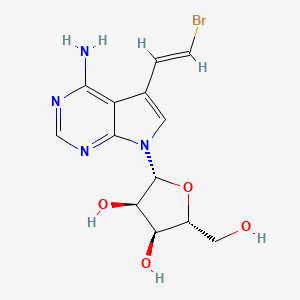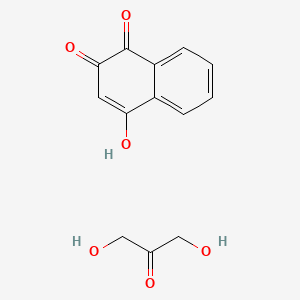
3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl)- is a complex organic compound that features a pyridazinone core, a benzimidazole moiety, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Benzimidazole Moiety: This step might involve the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or methoxyphenyl moieties.
Reduction: Reduction reactions could target the pyridazinone core or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl)- may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores.
Benzimidazole Derivatives: Compounds featuring the benzimidazole moiety.
Methoxyphenyl Compounds: Molecules with methoxyphenyl groups.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-2-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl)- lies in its combination of these three distinct structural features, which may confer unique biological or chemical properties not found in simpler analogs.
Propiedades
Número CAS |
112445-66-6 |
|---|---|
Fórmula molecular |
C18H16N4O2 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C18H16N4O2/c1-24-13-8-6-12(7-9-13)14-10-11-17(23)22(21-14)18-19-15-4-2-3-5-16(15)20-18/h2-9H,10-11H2,1H3,(H,19,20) |
Clave InChI |
IBTAMYGBMTYTBT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


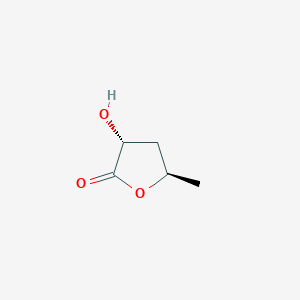


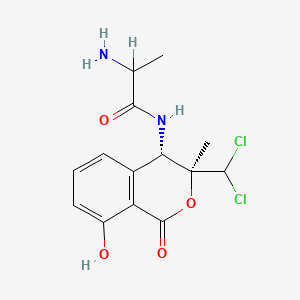
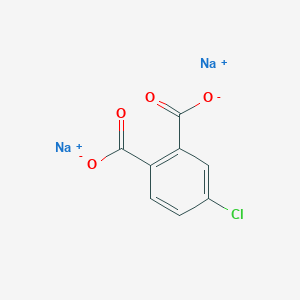
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
